2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan
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Overview
Description
2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]naphtho[2,1-b]furan, also known as DNP-CHN, is a versatile synthetic organic compound with a wide range of applications in scientific research. It is a cyclic compound composed of a phenyl ring with two dinitrophenyl substituents, a cyclohexyliden group, and a naphtho[2,1-b]furan ring. DNP-CHN has been used in a variety of applications, including organic synthesis, drug delivery, and as a fluorescent probe. It has also been studied for its potential therapeutic applications, such as its ability to inhibit tumor growth and induce apoptosis.
Scientific Research Applications
Synthesis and Characterization
2-Acyl-3-aminonaphtho[2,1-b]furan derivatives have been explored for their potential in synthesizing various biologically active compounds. For instance, they have been utilized in the synthesis of naphtho[1′,2′:4,5]furo[3,2-b]pyridine derivatives, showcasing their versatility in chemical reactions (Badr, El-Dean, Moustafa, & Zaki, 2007)(Badr et al., 2007).
Biological Activity Studies
Naphtho[2,1-b]furan derivatives have been synthesized and examined for their potential pharmacological activities. For instance, various triazolothiadiazines and triazolothiadiazoles containing naphtho[2,1-b]furan have been synthesized and evaluated for their antimicrobial and analgesic activities (Ravindra, Vagdevi, & Vaidya, 2008)(Ravindra et al., 2008). Similarly, thiazolidinone derivatives of naphtho[2,1-b]furan have been explored, showing antimicrobial, anthelmintic, antiinflammatory, and diuretic activities, further emphasizing the diverse biological applications of these compounds (Vagdevi, Vaidya, Latha, & Padmashali, 2006)(Vagdevi et al., 2006).
Chemical Structure and Properties Analysis
The structure and chemical properties of naphtho[2,1-b]furan derivatives have been a subject of study to understand their potential applications better. For example, a fused cyclobutane-naphthofuran derivative was analyzed using two-dimensional NMR in different solvents, highlighting the importance of advanced analytical techniques in elucidating the structure of complex organic molecules (Cvijin, Marinić, & Šindler-Kulyk, 1998)(Cvijin et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzo[e][1]benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O7/c29-25(24-14-20-17-6-2-1-5-15(17)9-12-23(20)34-24)35-26-21-8-4-3-7-18(21)19-11-10-16(27(30)31)13-22(19)28(32)33/h1-2,5-6,9-14,18H,3-4,7-8H2/b26-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIUPIGTQCXIKE-YYADALCUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)C(C1)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)/C(C1)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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